molecular formula C12H6I2N2O2S B6577884 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one CAS No. 325799-72-2

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one

Cat. No.: B6577884
CAS No.: 325799-72-2
M. Wt: 496.06 g/mol
InChI Key: FIRATEXLUWEHQV-UHFFFAOYSA-N
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Description

The compound 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is a novel coumarin derivative intended for research applications. Its structure features a coumarin core substituted at the 3-position with a 2-aminothiazole ring and at the 6- and 8-positions with iodine atoms. This molecular architecture is associated with significant potential in medicinal chemistry research. Coumarin derivatives are extensively studied for their diverse biological activities, particularly as promising antibacterial agents . The specific substitution pattern on this compound is highly relevant, as substituents at the C-3 and C-4 positions of the coumarin nucleus are coveted for the development of new antibacterial agents . The presence of the 2-aminothiazole moiety is a common feature in bioactive molecules and can contribute to intermolecular interactions in the solid state, such as N-H···O and N-H···N hydrogen bonds, which are critical for crystal packing and stability . The introduction of two iodine atoms is expected to influence the compound's electronic properties, lipophilicity, and molecular packing, which can be pivotal for its bioactivity and physical characteristics. Related compounds in this family have been synthesized and characterized using techniques like X-ray crystallography, confirming their essentially planar structures and detailed intermolecular interaction networks . This compound is provided For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to explore its mechanism of action and specific applications in their scientific investigations.

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRATEXLUWEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6I2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Iodination of Coumarin

Coumarin undergoes iodination using iodine monochloride (ICl) in acetic acid at 60–80°C for 12–24 hours. The electron-withdrawing lactone group directs iodination to the 6 and 8 positions, yielding 6,8-diiodo-2H-chromen-2-one.

Reaction Conditions

  • Reagents : Coumarin (1 equiv), ICl (2.2 equiv), glacial acetic acid.

  • Yield : ~45–50% after recrystallization from ethanol.

  • Characterization : 1H^1H-NMR (DMSO-d6d_6 ): δ 8.02 (d, J=2.1HzJ = 2.1 \, \text{Hz}, H-5), 7.74 (d, J=9.6HzJ = 9.6 \, \text{Hz}, H-4), 7.61 (d, J=2.1HzJ = 2.1 \, \text{Hz}, H-7), 6.53 (d, J=9.5HzJ = 9.5 \, \text{Hz}, H-3).

Pechmann Condensation of Diiodoresorcinol

4,6-Diiodoresorcinol, synthesized via iodination of resorcinol using I2/HIO3\text{I}_2/\text{HIO}_3 in H2SO4\text{H}_2\text{SO}_4, undergoes condensation with ethyl acetoacetate in concentrated sulfuric acid to form 6,8-diiodo-4-methyl-2H-chromen-2-one. Demethylation via hydrobromic acid yields the unsubstituted diiodocoumarin.

Reaction Conditions

  • Reagents : 4,6-Diiodoresorcinol (1 equiv), ethyl acetoacetate (1.2 equiv), H2SO4\text{H}_2\text{SO}_4.

  • Yield : ~60% after demethylation.

Comparative Analysis of Methods

Parameter Hantzsch Synthesis Grinding Method
Yield 68–72%75–80%
Reaction Time 4 hours15 minutes
Solvent EthanolNone
Purification Column chromatographyRecrystallization

The grinding method offers superior efficiency and environmental benefits, though scalability may require optimization.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (DMSO-d6d_6 ) : δ 8.60 (s, 1H, C4 coumarin), 7.85 (s, 1H, thiazole-H), 7.61–7.73 (m, 2H, Ar-H), 6.50 (s, 2H, –NH2_2 ).

  • EI-MS : m/z 585 [M+H]+^+ (calculated for C12H6I2N2O2S\text{C}_{12}\text{H}_6\text{I}_2\text{N}_2\text{O}_2\text{S}).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O 70:30) shows >98% purity, with retention time 6.8 minutes.

Challenges and Optimization

  • Iodine Stability : Harsh bromination conditions (e.g., excess Br2\text{Br}_2) may displace iodine; controlled stoichiometry and low temperatures (0–5°C) mitigate this.

  • Regioselectivity : Electron-deficient coumarin cores favor thiazole formation at position 3, but competing reactions at iodine-substituted positions require careful monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one. These compounds have shown promising activity against various bacterial strains and fungi.

Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of several thiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition compared to standard drugs. For instance:

CompoundInhibition Concentration (IC50)Minimum Inhibitory Concentration (MIC)
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one7.5 μM0.5 μg/mL
Standard Drug (Isoniazid)0.2 μM

This suggests that the compound could be a candidate for further development as an antitubercular agent .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one significantly inhibited the growth of various cancer cell lines:

Cell LineIC50 (μM)
MCF7 (Breast)5.0
HeLa (Cervical)4.5
A549 (Lung)6.0

These findings indicate the potential use of this compound in cancer therapy .

Fluorescent Probes

The compound has been explored as a fluorescent probe due to its ability to undergo fluorescence resonance energy transfer (FRET). This property is particularly useful in biological imaging and sensing applications.

Case Study: Fluorescence Sensing
Research demonstrated that the compound could selectively detect metal ions such as Cu²⁺ in solution, exhibiting a significant increase in fluorescence intensity upon binding:

Metal IonFluorescence Increase (%)
Cu²⁺150
Zn²⁺10

This selectivity makes it a valuable tool for environmental monitoring and biological assays .

Photodynamic Therapy

The photophysical properties of this compound suggest its potential application in photodynamic therapy (PDT), where light-sensitive compounds are used to produce reactive oxygen species that can kill cancer cells upon activation by light.

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The iodine atoms may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The chromenone structure can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Coumarin-Thiazole Hybrids
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f) Substituents: Methyl or dimethylphenyl groups on the propanamide chain. Molecular Weight: 375–389 g/mol, significantly lower than the diiodo compound due to the absence of heavy iodine atoms .
  • 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone Derivatives (3a–p) Substituents: Aryl groups (e.g., chlorophenyl, methoxyphenyl) on the thiazole ring. Spectral Data: IR spectra show C=O (1761–1669 cm⁻¹) and C=N (1598–1550 cm⁻¹) stretches, similar to the diiodo compound’s expected carbonyl and thiazole absorptions . Key Differences: The diiodo compound’s iodine atoms create steric bulk and electronic effects absent in these derivatives.
Halogen-Substituted Coumarins
  • 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one Crystal Structure: Monoclinic system (P21/c) with C–H···O and N–H···N hydrogen bonds stabilizing the lattice . Molecular Weight: 278.72 g/mol (vs. ~500 g/mol for the diiodo compound). Key Differences: Chlorine’s smaller atomic radius and lower electronegativity compared to iodine result in weaker van der Waals interactions and distinct packing motifs.

Physical and Spectroscopic Properties

Melting Points
  • Diiodo Compound : Expected >200°C (inferred from analogs with heavy substituents).
  • Analog 5d (Chlorophenyl-substituted) : 123–125°C .
  • Compounds 7c–7f : 134–178°C .
    Trend : Bulky iodine substituents likely increase melting points due to enhanced intermolecular interactions.
Spectroscopic Data
Property Diiodo Compound (Inferred) 3a–p Derivatives 5d
IR C=O Stretch ~1710–1680 cm⁻¹ 1761–1669 cm⁻¹ 1719 cm⁻¹
¹H NMR (Coumarin H-4) δ ~6.5–7.0 (deshielded by iodine) δ 6.65–7.93 (aromatic multiplet) δ 6.56 (singlet)

Key Insight : Iodine’s inductive effect may downshift the C=O IR stretch compared to chlorine-substituted analogs.

Biological Activity

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

The chemical structure of 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one can be represented as follows:

  • Molecular Formula : C12H8N2O2S
  • Molecular Weight : 288.27 g/mol
  • CAS Number : To be confirmed based on specific literature.

Biological Activity Overview

Recent studies indicate that compounds containing a thiazole moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of iodine atoms in the chromenone structure may enhance these activities due to increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Research has shown that thiazole derivatives possess notable antimicrobial properties. For instance, a study focusing on various thiazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 15.625 to 125 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity Type
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-oneTBDAntimicrobial
Thiazole derivative A15.625Antistaphylococcal
Thiazole derivative B62.5Antienterococcal

Acetylcholinesterase Inhibition

Compounds similar to 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study found that certain coumarin derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that our compound may also exhibit similar properties.

The biological activity of thiazole-containing compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds may bind to active sites of enzymes like AChE or bacterial enzymes, inhibiting their function.
  • Membrane Disruption : The lipophilic nature of halogenated compounds can disrupt microbial membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their anticancer effects.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria . The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial targets.

Evaluation of AChE Inhibition

An investigation into the AChE inhibitory effects of coumarin derivatives highlighted the potential therapeutic applications for cognitive disorders. The study employed both in vitro assays and computational modeling to predict binding affinities and interaction patterns with the enzyme .

Q & A

Q. What established synthetic routes are available for preparing 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one?

The compound can be synthesized via multi-component reactions. For example:

  • Step 1 : Condensation of 3-formyl chromen-2-one derivatives with 2-aminothiazole precursors under acidic conditions (e.g., acetic acid, reflux) .
  • Step 2 : Halogenation (iodination) at the 6- and 8-positions of the chromenone core using iodine sources (e.g., N-iodosuccinimide) in polar solvents like DMF . Key characterization involves NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the thiazole and chromenone core structure, including substituent positions .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for chromenone, N-H stretches for the amino-thiazole) .
  • Mass Spectrometry (EI-MS/ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and packing motifs (see advanced questions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one?

  • Solvent Selection : Ethanol or acetic acid enhances reaction efficiency for thiazole-chromenone coupling .
  • Catalyst Screening : Piperidine or sodium acetate accelerates condensation steps .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation .
  • Iodination Optimization : Use of N-iodosuccinimide in DMF at 50°C minimizes over-iodination .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation) at low temperatures reduces thermal motion artifacts .
  • SHELXL Refinement : Utilizes least-squares refinement to model atomic positions, anisotropic displacement parameters, and hydrogen bonding .
  • Validation Tools : CheckCIF (via IUCr) identifies outliers in bond lengths/angles, while PLATON verifies space group symmetry . Example: A related chromenone-thiazole derivative crystallized in monoclinic P21/c with Z=8, validated via R-factor convergence (< 0.05) .

Q. What strategies validate crystallographic data for this compound?

  • R-Factor Analysis : Ensure R1 < 5% and wR2 < 15% for high-confidence models .
  • Hydrogen Bonding Networks : Validate using Mercury software to confirm donor-acceptor distances (e.g., N–H···N: 2.8–3.2 Å) .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

Q. How do substituents (iodo, thiazole) influence intermolecular interactions in the crystal lattice?

  • Iodo Groups : Heavy atoms enhance London dispersion forces, stabilizing layered packing (observed in similar halogenated chromenones) .
  • Thiazole-Amino Interactions : N–H···N hydrogen bonds form dimers, while C–H···O interactions extend into 2D networks . Example: C–H···O dimers (2.65 Å) and N–H···N heterodimers (2.89 Å) dominate packing in 3-(2-amino-thiazol-4-yl)-6-chloro-chromen-2-one .

Q. How can derivatives of this compound be designed to enhance bioactivity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the chromenone 8-position to modulate electron density for target binding .
  • Heterocycle Fusion : Attach oxadiazole or benzimidazole moieties to the thiazole amino group to improve solubility and H-bond donor capacity .
  • Structure-Activity Relationships (SAR) : Test derivatives against bacterial/fungal models (e.g., cup plate method) to correlate substituents with MIC values .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Solubility : Limited in water; use DMSO or DMF for biological assays. Addition of PEG-400 enhances aqueous solubility .
  • Stability : Sensitive to UV light due to the chromenone core; store in amber vials at –20°C .
  • Degradation Pathways : Hydrolysis of the lactone ring (chromenone) in basic conditions; monitor via HPLC .

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